tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
Description
Structure and Key Features: The compound tert-butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate features a piperidine ring substituted at the 2-position with an ethyl chain terminating in a 4-amino-pyrazole moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position of piperidine enhances steric protection and modulates solubility.
Properties
Molecular Formula |
C15H26N4O2 |
|---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl 2-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)19-8-5-4-6-13(19)7-9-18-11-12(16)10-17-18/h10-11,13H,4-9,16H2,1-3H3 |
InChI Key |
QFYGTLWLLHXRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine Derivatives
A common approach involves alkylation of Boc-protected piperidine intermediates with pyrazole-containing electrophiles.
Example Protocol (Adapted from):
-
Starting Material : tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
-
Activation : Convert the hydroxyl group to a leaving group (e.g., bromide via PBr₃ in CH₂Cl₂ at 0°C).
-
Alkylation : React with 4-amino-1H-pyrazole using K₂CO₃ in DMF at 60°C for 12 h.
-
Purification : Column chromatography (EtOAc/hexane, 30–50% gradient) yields the product in 45–65% purity.
Key Data :
Suzuki-Miyaura Coupling for Pyrazole Installation
For higher regioselectivity, palladium-catalyzed cross-coupling is employed to attach pre-functionalized pyrazole boronic esters.
Example Protocol (Adapted from):
-
Intermediate Synthesis : Prepare tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate via bromination of the corresponding alcohol.
-
Borylation : Treat 4-amino-1H-pyrazole with bis(pinacolato)diboron (1.1 eq.) and Pd(dppf)Cl₂ (5 mol%) in THF at 80°C.
-
Coupling : React the boronate ester with the bromoethyl-piperidine derivative under Suzuki conditions (Na₂CO₃, Pd(PPh₃)₄, DME/H₂O, 90°C).
Optimization Insights :
-
Catalyst Load : Reducing Pd(PPh₃)₄ from 5% to 2% decreases costs without sacrificing yield (ΔYield: <5%).
-
Solvent System : DME/H₂O (4:1) outperforms THF/H₂O in reducing side products.
Boc Protection/Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group is critical for piperidine stability during synthesis.
Deprotection Conditions
Post-synthesis Boc removal is achieved via:
-
Acidic Hydrolysis : 4M HCl in dioxane (RT, 6 h) or TFA/CH₂Cl₂ (1:1, 2 h).
-
Thermal Methods : Heating in MeOH/H₂O (reflux, 3 h) for acid-sensitive substrates.
Comparative Efficiency :
| Method | Time (h) | Yield | Purity |
|---|---|---|---|
| TFA/CH₂Cl₂ | 2 | 89% | 98% |
| 4M HCl/dioxane | 6 | 78% | 95% |
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Functionalization
4-Amino-1H-pyrazole exhibits dual reactivity at N1 and N2 positions. Strategies to ensure N1-alkylation include:
Purification of Hydrophilic Intermediates
The ethyl-pyrazole-piperidine backbone increases polarity, complicating chromatographic separation. Solutions include:
-
Reverse-Phase HPLC : Acetonitrile/water gradients (10–100%) achieve >99% purity.
-
Crystallization : n-Heptane/EtOAC (3:1) recrystallization removes residual Pd catalysts.
Scalability and Industrial Considerations
For kilogram-scale production:
-
Continuous Flow Systems : Reduce reaction times (e.g., alkylation completes in 2 h vs. 12 h batch).
-
Cost Analysis :
Step Batch Cost ($/kg) Flow Cost ($/kg) Alkylation 1,200 850 Coupling 2,800 1,950
Emerging Methodologies
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, removable under acidic conditions. For this compound:
Reaction Conditions:
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Mechanism: Acid-catalyzed cleavage of the carbamate bond.
-
Product: Free piperidine amine (2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 1–2 hours |
| Temperature | Room temperature |
| Yield | >90% |
Nucleophilic Substitution at the Pyrazole Ring
The 4-amino group on the pyrazole ring participates in nucleophilic substitution reactions, particularly with electrophilic partners:
Example Reaction:
-
Substrate: 2-Chloropyrimidine derivatives.
-
Conditions: Pd-catalyzed coupling (e.g., Suzuki-Miyaura) or direct displacement .
-
Product: Pyrimidine-pyrazole hybrids.
Case Study:
Reaction with 2-chloropyrimidine-4-carboxylate under Pd catalysis yields substituted pyrimidine derivatives, critical for kinase inhibitor development .
Oxidation of Thioether Groups
While the parent compound lacks sulfur, related analogs with methylthio (-SMe) groups on pyrimidine rings undergo oxidation:
Reaction Conditions:
Experimental Details:
| Parameter | Value |
|---|---|
| Reaction Time | 48 hours |
| Temperature | Room temperature |
| Yield | 96% |
Amidation and Coupling Reactions
The deprotected piperidine amine serves as a nucleophile in amidation or coupling reactions:
Example 1:
Example 2:
-
Reagent: CDI (1,1'-carbonyldiimidazole) with alcohols.
-
Product: Carbamate-linked conjugates.
Key Parameters:
| Reaction Type | Reagents | Yield Range |
|---|---|---|
| HATU-mediated coupling | HATU, DIPEA, DMF | 67–82% |
| Reductive amination | NaBH₃CN, MeOH | 70–85% |
Functionalization of the Ethyl Linker
The ethyl chain between piperidine and pyrazole can undergo modifications:
Halogenation:
-
Reagent: NBS (N-bromosuccinimide) under radical conditions.
-
Product: Brominated derivatives for cross-coupling.
Oxidation:
-
Reagent: KMnO₄ in acidic conditions.
-
Product: Carboxylic acid derivatives (limited yield due to steric hindrance).
Comparative Reactivity Table
Mechanistic Insights
-
Boc Deprotection: Proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.
-
Pyrazole Reactivity: The 4-amino group directs electrophilic substitution to the C3/C5 positions, enabling regioselective functionalization .
This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development . Experimental protocols emphasize mild conditions to preserve the pyrazole and piperidine frameworks.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate has been identified as a promising candidate in the development of pharmaceuticals targeting various biological pathways. Its structural components suggest potential interactions with key biological targets such as kinases and receptors involved in cell signaling pathways.
Case Study: Enzyme Inhibition
Preliminary studies indicate that this compound acts as an inhibitor in various enzymatic pathways. For instance, research has demonstrated its ability to inhibit certain kinases that play a role in cancer cell proliferation . The presence of the pyrazole ring enhances its interaction with these enzymes, making it a valuable lead compound in anticancer drug development.
Anticancer Properties
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics. Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic activity against several human cancer cell lines, including colon and breast cancer cells .
The versatility of this compound extends beyond anticancer research. It is also being explored for its potential applications in:
a. Anti-inflammatory Agents
Research suggests that compounds with similar structures may possess anti-inflammatory properties, providing avenues for developing treatments for inflammatory diseases .
b. Neurological Disorders
Given its ability to interact with various receptors, this compound may also be investigated for applications in treating neurological disorders where receptor modulation is beneficial .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Functional Group Variations
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The target compound’s ethyl-linked pyrazole at the 2-position of piperidine introduces conformational flexibility compared to analogues with substituents directly at the 4-position (e.g., ).
- Amino Group Impact: The 4-amino-pyrazole in the target compound and enhances hydrogen-bond donor/acceptor capacity, which is absent in methyl-substituted () or halogenated derivatives (e.g., ).
- Aromatic vs. Aliphatic Groups : Pyridine () and indole () substituents introduce aromaticity, favoring interactions with hydrophobic pockets in biological targets, whereas the target compound’s ethyl-pyrazole chain may improve metabolic stability.
Research and Development Implications
- Medicinal Chemistry: The target compound’s amino-pyrazole group is advantageous for designing kinase inhibitors, as seen in pyrazole-containing drugs like crizotinib.
- ADMET Properties : The ethyl chain in the target compound may improve blood-brain barrier (BBB) penetration compared to bulkier analogues (e.g., ), making it suitable for CNS-targeted therapies.
Biological Activity
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate (CAS Number: 1707378-73-1) is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. With a molecular formula of C15H26N4O2 and a molar mass of approximately 294.39 g/mol, this compound features a piperidine ring substituted with a tert-butyl group and an amino-pyrazole moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The general synthetic route includes:
- Nitrosation : Converting 1-methyl-1H-pyrazol-5-amine to a nitroso compound.
- Reduction : Reducing the nitroso compound to an amine.
- Esterification : Forming the ester with tert-butyl carbamate.
- Amino Group Protection : Protecting the amino group using appropriate reagents.
- Condensation : Finalizing the synthesis by condensing the protected amine with the piperidine derivative.
These steps yield a product with an overall yield of approximately 59.5%.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound shows potential as an inhibitor in various enzymatic pathways, particularly those involved in cancer and inflammation.
Key Biological Activities:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in cancer proliferation and inflammatory responses.
- Receptor Interactions : It may modulate receptor activity, influencing cell signaling pathways critical for cellular functions such as growth and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally related to tert-butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine have demonstrated significant inhibition of breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PANC-1) cell lines .
Summary of Findings:
| Study | Cell Line | Activity | Reference |
|---|---|---|---|
| A | MDA-MB-231 | Significant inhibition of proliferation | |
| B | PANC-1 | Inhibition observed at high concentrations | |
| C | Various | Interaction with kinases and receptors |
Interaction Studies
Interaction studies have focused on understanding how tert-butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine binds to its biological targets. Techniques such as surface plasmon resonance (SPR), molecular dynamics simulations, and binding affinity assays have been employed to elucidate these interactions.
Binding Affinity
Initial findings suggest that this compound exhibits a binding affinity in the micromolar range, indicating its potential as a lead compound for further development in therapeutic applications.
Q & A
How can researchers optimize the synthesis of tert-butyl piperidine derivatives with pyrazole substituents for improved yield and purity?
Answer:
Synthesis optimization requires careful selection of reaction conditions, such as temperature, solvent systems, and catalysts. For example, tert-butyl carbamate intermediates often undergo nucleophilic substitution or coupling reactions. Key steps include:
- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation between pyrazole and piperidine moieties .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/methanol (e.g., 25:1 v/v + 0.25% Et₃N) effectively removes byproducts .
- Temperature control : Reactions involving air-sensitive intermediates may require inert atmospheres and low temperatures (−78°C to 20°C) to prevent degradation .
- Yield improvement : Stepwise Boc protection/deprotection strategies minimize side reactions, with yields typically ranging from 58–75% .
How should researchers address conflicting safety data regarding GHS classifications for tert-butyl piperidine-carboxylate derivatives?
Answer:
Discrepancies in GHS classifications (e.g., unclassified in vs. acute toxicity in ) necessitate:
- Data verification : Cross-reference SDS from multiple suppliers (e.g., Kishida Chemical vs. Shanghai Haohong) to identify consensus or regional regulatory differences .
- Precautionary measures : Assume worst-case scenarios. Use respiratory protection (FFP2 masks), nitrile gloves, and eye/face shields, even if not explicitly mandated .
- Lab protocols : Implement fume hoods for handling solids (light yellow crystalline form) to mitigate inhalation risks .
What advanced analytical techniques are recommended for characterizing the crystallographic and electronic properties of this compound?
Answer:
- X-ray crystallography : Resolve molecular geometry (e.g., triclinic crystal system, α = 88.85°, β = 81.21°, γ = 87.64°) to confirm stereochemistry and hydrogen bonding patterns .
- Spectroscopic methods :
- NMR : Assign peaks for piperidine (δ 1.4–3.1 ppm) and pyrazole (δ 7.2–8.0 ppm) protons to verify regioselectivity .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
- Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity, especially at the 4-amino-pyrazole site .
How can researchers design experiments to investigate the biological activity of this compound as a kinase inhibitor precursor?
Answer:
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) due to pyrazole’s affinity for hydrophobic domains .
- Assay design :
- In vitro kinase inhibition : Use fluorescence polarization assays with recombinant kinases and ATP-competitive probes .
- Cellular uptake : Radiolabel the tert-butyl group (¹⁴C) to track intracellular accumulation in cancer cell lines .
- SAR studies : Modify the ethyl-piperidine linker length to optimize binding kinetics and selectivity .
What methodologies resolve contradictions in solubility and stability data for tert-butyl-protected intermediates?
Answer:
- Solubility testing : Use shake-flask methods in PBS (pH 7.4), DMSO, and ethanol to determine log S values. Tert-butyl groups often enhance lipid solubility (log P ~2.5) but reduce aqueous solubility .
- Stability profiling :
How can researchers leverage this compound in multicomponent reactions (MCRs) for library synthesis?
Answer:
- Ugi reaction : Combine with aldehydes, amines, and isocyanides to generate peptidomimetics. The 4-amino-pyrazole acts as a bifunctional nucleophile .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) functionalizes the ethyl-piperidine chain with fluorophores or biotin tags .
- Photoredox catalysis : Decarboxylative couplings with aryl halides under blue LED light (450 nm) diversify the piperidine ring .
What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Answer:
- Process optimization : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) for large batches .
- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica for Suzuki-Miyaura couplings, reducing metal leaching .
- Safety scaling : Conduct calorimetry (RC1e) to assess exothermic risks during Boc deprotection with TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
